1-Bromo-3-(2,2-difluoroethoxy)benzene

Lipophilicity LogP Drug Design

1-Bromo-3-(2,2-difluoroethoxy)benzene (CAS 958454-25-6) is a halogenated aromatic compound classified as a bromobenzene derivative with a 2,2-difluoroethoxy substituent at the meta position. It serves as a versatile building block in medicinal chemistry and agrochemical synthesis, offering a reactive aryl bromide handle for cross-coupling transformations while introducing the metabolically stable, lipophilicity-modulating difluoroethoxy group.

Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
CAS No. 958454-25-6
Cat. No. B1439332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2,2-difluoroethoxy)benzene
CAS958454-25-6
Molecular FormulaC8H7BrF2O
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OCC(F)F
InChIInChI=1S/C8H7BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2
InChIKeyWBWQAWMAKJZSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(2,2-difluoroethoxy)benzene (CAS 958454-25-6): A meta-Substituted Aryl Bromide Building Block with Defined Physicochemical and Safety Properties


1-Bromo-3-(2,2-difluoroethoxy)benzene (CAS 958454-25-6) is a halogenated aromatic compound classified as a bromobenzene derivative with a 2,2-difluoroethoxy substituent at the meta position [1]. It serves as a versatile building block in medicinal chemistry and agrochemical synthesis, offering a reactive aryl bromide handle for cross-coupling transformations while introducing the metabolically stable, lipophilicity-modulating difluoroethoxy group . The compound is commercially available from multiple reputable suppliers in purities ranging from 95% to 98%, with full analytical characterization including NMR, HPLC, and GC .

Why 1-Bromo-3-(2,2-difluoroethoxy)benzene Cannot Be Interchanged with Its Ortho or Para Isomers: Quantifiable Differentiation for Scientific Selection


The three positional isomers of bromo-(2,2-difluoroethoxy)benzene—ortho (CAS 946605-55-6), meta (CAS 958454-25-6), and para (CAS 958454-32-5)—share identical molecular formulas and many computed bulk properties, but differ in quantifiable ways that directly impact synthetic utility and final compound performance [1]. The meta isomer exhibits a distinct computed lipophilicity profile: its XLogP3-AA value differs by approximately 0.3–0.6 log units from the para isomer (3.4 vs. 3.093) and its predicted boiling point is 232.5 °C versus 234.5 °C for the ortho isomer . More critically, the position of the difluoroethoxy group governs steric and electronic influences in transition-metal-catalyzed cross-coupling reactions: ortho-substituted aryl bromides are established to be less reactive than meta- or para-substituted analogs due to steric congestion around the C–Br bond during oxidative addition [2]. Substituting one isomer for another without verification can therefore alter reaction yields, kinetic profiles, and downstream product properties, making isomer-specific procurement a necessity for reproducible research.

Quantitative Differentiation of 1-Bromo-3-(2,2-difluoroethoxy)benzene vs. Positional Isomers: A Procurement-Focused Evidence Guide


Lipophilicity (LogP) Governs Compound ADME and Chromatographic Behavior: Meta vs. Ortho vs. Para Isomers

The meta isomer (1-bromo-3-(2,2-difluoroethoxy)benzene) has a computed LogP of 3.093 (Chemscene ) or 3.05 (Fluorochem ), while the para isomer reports XLogP3-AA of 3.4 and the ortho isomer reports LogP of 3.093 . The meta isomer is thus less lipophilic than the para isomer by approximately 0.3 log units, which translates to a roughly 2-fold difference in octanol-water partition coefficient, directly influencing compound solubility, membrane permeability, and retention time in reversed-phase HPLC analysis.

Lipophilicity LogP Drug Design Chromatography

Boiling Point Differentiation Among Bromo-(2,2-difluoroethoxy)benzene Isomers

The meta isomer has a predicted boiling point of 232.5 ± 40.0 °C at 760 mmHg , while the ortho isomer has a predicted boiling point of 234.5 ± 40.0 °C at 760 mmHg . The para isomer is expected to have a similar boiling point range. Although the 2 °C difference between meta and ortho is small, it can be exploited for isomer separation during distillation or for identification purposes when combined with other analytical techniques.

Boiling Point Physical Property Purification

Purity Specifications and Price Differentials: Meta vs. Ortho Isomer Procurement Economics

The meta isomer is available at 95% purity (Bidepharm ) and 97% purity (Fluorochem ). The ortho isomer is available at 97% purity (CymitQuimica ). Price comparison for 1g quantities: meta isomer costs approximately £216 (Fluorochem ) or $355 (AKSci ), while the ortho isomer costs approximately €158 . The price difference (meta premium of ~40–90% over ortho) reflects market demand and synthesis complexity.

Purity Cost Procurement

Safety Classification: Meta Isomer vs. Ortho Isomer Hazard Profiles

Both the meta isomer and the ortho isomer carry identical GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Signal word: Warning. Both are classified as non-hazardous for transport (DOT/IATA) . No differential safety advantage exists for any isomer.

Safety GHS Classification Handling

Regioselectivity in Cross-Coupling: Steric and Electronic Differentiation Among Positional Isomers

In palladium-catalyzed cross-coupling reactions, ortho-substituted aryl bromides are established to be less reactive than meta- or para-substituted analogs due to steric hindrance during the oxidative addition step [1][2]. The meta isomer avoids the steric congestion of the ortho position while positioning the electron-withdrawing difluoroethoxy group in a meta relationship to the reactive C–Br bond, which can alter the electronic character of the aryl ring differently than para substitution. Although direct comparative kinetic data for these specific isomers have not been published, class-level inference from systematic studies of substituted aryl bromides supports a reactivity ranking of meta ≈ para > ortho [3].

Suzuki-Miyaura Coupling Steric Hindrance Oxidative Addition Palladium Catalysis

Computed Polar Surface Area (PSA) Identity and Molecular Descriptor Uniformity Across Isomers

The topological polar surface area (TPSA) is identical across all three isomers at 9.23 Ų, and the number of rotatable bonds (3), hydrogen bond acceptors (1), and hydrogen bond donors (0) are also identical . The meta isomer's molecular weight is 237.04 g/mol, identical to both ortho and para isomers. This means that bulk drug-likeness filters (e.g., Lipinski Rule of Five) cannot differentiate among the isomers; the choice must be driven by the specific positional arrangement of substituents.

Polar Surface Area Molecular Descriptors Drug-likeness

When to Procure 1-Bromo-3-(2,2-difluoroethoxy)benzene: Evidence-Based Application Scenarios Derived from Quantitative Differentiation


Medicinal Chemistry: Modulating Lipophilicity Without Introducing a para-Substituent Electronic Effect

When designing a lead compound where the difluoroethoxy group must modulate lipophilicity (LogP) without exerting a para-directing or resonance-donating effect on the aromatic ring, the meta isomer provides a LogP of ~3.05–3.09 and a substitution pattern that avoids the enhanced resonance conjugation seen in the para isomer (XLogP3-AA = 3.4) . This is critical when the para position of the final target must remain available for additional functionalization or when para substitution would undesirably alter the electronics of a conjugated pharmacophore.

Cross-Coupling Strategy: Avoiding Ortho Steric Hindrance in Palladium-Catalyzed Transformations

For Suzuki-Miyaura or Buchwald-Hartwig couplings where the aryl bromide is the electrophilic partner, the ortho isomer is established to undergo slower oxidative addition due to steric congestion . The meta isomer avoids this steric penalty while retaining the difluoroethoxy group's electron-withdrawing inductive effect, making it the preferred substrate when highest coupling yields are required and the ortho position is not mandated by the target structure .

Multi-Step Synthesis Requiring Regioselective Sequential Couplings

When a synthetic route involves sequential cross-coupling reactions where the difluoroethoxy group must be present before the first coupling, the meta isomer's distinct electronic environment (inductive withdrawal without resonance donation) provides a different selectivity profile compared to para . This can enable chemoselective differentiation between two bromine substituents in a dihalogenated intermediate, a strategy commonly employed in the synthesis of pharmaceuticals and agrochemicals .

Analytical Method Development: Baseline Separation of Positional Isomers

The 2 °C difference in predicted boiling point (232.5 vs. 234.5 °C) and the 0.3 log unit difference in computed LogP between meta and para isomers provide sufficient physicochemical divergence to achieve baseline separation by GC or reversed-phase HPLC. The meta isomer can thus serve as a reference standard for isomer identification, purity determination, and method validation in quality control workflows for fluorinated aromatic building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-(2,2-difluoroethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.